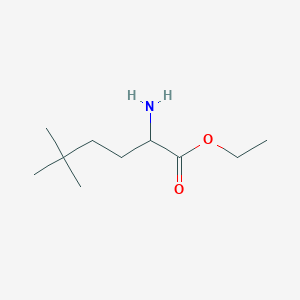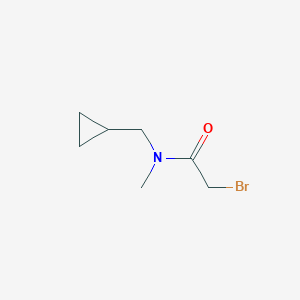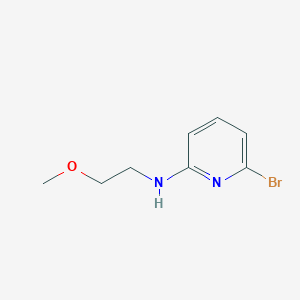
Ethyl 2-amino-5,5-dimethylhexanoate
説明
Ethyl 2-amino-5,5-dimethylhexanoate hydrochloride, also known as DMAA HCL, is a synthetic compound often used in scientific experiments . It is a white crystalline powder that is soluble in water. It was originally developed as a nasal decongestant, but its usage was halted due to safety concerns.
Synthesis Analysis
DMAA HCL can be synthesized through a reaction between 2-aminoisocaproic acid and ethyl chloroacetate. The resulting product is then hydrolyzed with hydrochloric acid to form DMAA HCL.Molecular Structure Analysis
The molecular formula of DMAA HCL is C10H22ClNO2. Its structure contains an amino group, a carboxylic acid group, and a methyl group attached to the carbon atom. The InChI code is 1S/C10H21NO2.ClH/c1-5-13-9(12)8(11)6-7-10(2,3)4;/h8H,5-7,11H2,1-4H3;1H .Physical And Chemical Properties Analysis
DMAA HCL has a molecular weight of 223.74 g/mol . It has a melting point of approximately 138-141°C. It is highly soluble in water, alcohol, and acetone. DMAA HCL is a chiral compound, which means that it exists in two enantiomeric forms.科学的研究の応用
Organic Synthesis and Catalysis
Ethyl 2-amino-5,5-dimethylhexanoate serves as a crucial intermediate in the synthesis of complex organic molecules. For instance, its derivatives have been employed in phosphine-catalyzed annulation reactions to create ethyl 5-(tert-butyl)-2-phenyl-1-tosyl-3-pyrroline-3-carboxylate, showcasing its utility in generating structurally diverse compounds with potential biological activities (Andrews & Kwon, 2012). Additionally, catalyst-free domino reactions involving Ethyl 2-amino-5,5-dimethylhexanoate derivatives have been developed, highlighting the compound's role in facilitating the synthesis of furanones, which exhibit significant bioactivity (Zhao et al., 2020).
Materials Science
In materials science, Ethyl 2-amino-5,5-dimethylhexanoate-related compounds, specifically metal 2-ethylhexanoates, have found widespread applications as precursors for the synthesis of advanced materials. These compounds are crucial for developing metal-organic frameworks, catalysts, and polymers, demonstrating the compound's foundational role in creating novel materials with enhanced properties (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).
Pharmaceutical Research
Ethyl 2-amino-5,5-dimethylhexanoate derivatives have been explored for their pharmaceutical applications, especially in the development of novel anticancer agents. Research into structure-activity relationships (SAR) of these derivatives has led to the identification of compounds with potent anticancer activities, underscoring the potential of Ethyl 2-amino-5,5-dimethylhexanoate derivatives in overcoming drug resistance in cancer cells and enhancing the efficacy of existing cancer therapies (Das et al., 2009).
Photovoltaic Applications
In the field of renewable energy, derivatives of Ethyl 2-amino-5,5-dimethylhexanoate have been utilized in the fabrication of organic-inorganic photodiode devices. These compounds contribute to the development of photovoltaic properties, enhancing the efficiency and performance of solar energy conversion systems (Zeyada, El-Nahass, & El-Shabaan, 2016).
Sustainability and Green Chemistry
The application of Ethyl 2-amino-5,5-dimethylhexanoate and its derivatives extends to sustainability metrics and green chemistry. Research into the catalytic production of higher alcohols from ethanol, using these compounds, showcases the potential for developing environmentally friendly chemical processes that align with sustainability goals (Patel et al., 2015).
Safety And Hazards
特性
IUPAC Name |
ethyl 2-amino-5,5-dimethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-5-13-9(12)8(11)6-7-10(2,3)4/h8H,5-7,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQMQWAIJIYCFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-5,5-dimethylhexanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B1443912.png)
![5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1443914.png)

![1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1443916.png)





![[3-Bromo-4-(cyclobutylmethoxy)phenyl]methanamine](/img/structure/B1443928.png)



